molecular formula C13H19ClN2O B1421620 N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride CAS No. 1269039-42-0

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride

Cat. No.: B1421620
CAS No.: 1269039-42-0
M. Wt: 254.75 g/mol
InChI Key: JRYRVASRVKLRJX-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride” is a compound used in scientific research and as a synthetic intermediate . Its molecular formula is C13H19ClN2O .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H18N2O . The average mass is 218.295 Da and the monoisotopic mass is 218.141907 Da .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.76 . It’s a solid at room temperature .

Scientific Research Applications

1. Chemokine Receptor Antagonism

N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride has been studied for its potential as a chemokine receptor antagonist. A study by Yang et al. (2007) discovered a compound with a similar structure that exhibited potent antagonistic activity against CC chemokine receptor 2 (CCR2), indicating potential applications in modulating immune responses and inflammatory conditions (Yang et al., 2007).

2. Antibacterial Activity

Research on related compounds indicates potential antibacterial properties. Cindrić et al. (2018) synthesized enaminones, chemically related to this compound, and evaluated their antibacterial activity. While the compounds exhibited mild or no antibacterial activity, this suggests a direction for further exploration in this class of compounds (Cindrić et al., 2018).

3. Antimitogenic Activities

Another study by Rich et al. (1986) explored the antimitogenic activities of cyclosporin A analogues, which share structural similarities with this compound. These analogues demonstrated varying degrees of antimitogenic activity, suggesting potential applications in the study of cell proliferation and possibly in cancer research (Rich et al., 1986).

Safety and Hazards

The safety information available indicates that ingestion, skin contact, or inhalation of this compound may be harmful . After handling, thorough washing is recommended. Protective gloves, clothing, and eye/face protection should be worn .

Future Directions

As for future directions, it’s hard to say without more specific information on the current uses and research involving this compound. It’s used in scientific research and as a synthetic intermediate , so future directions would likely depend on the outcomes of current research and developments in related fields.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)cyclopentanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10;/h4,7-8,10H,2-3,5-6,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYRVASRVKLRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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